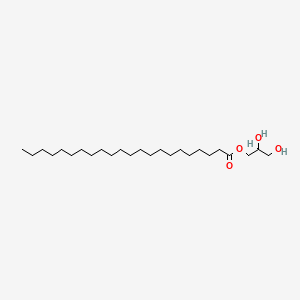
ベヘニルアルコールグリセリルエーテル
概要
説明
ベヘニルグリセリルは、グリセリルベヘネート、グリセロールベヘネート、またはグリセリンベヘネートとしても知られており、製薬、化粧品、食品業界で広く使用されている化合物です。これは、主に様々な製剤の賦形剤として使用される、グリセロールとベヘン酸のエステルです。 化粧品では、粘度を高める剤として機能し、製薬では、錠剤やカプセルの滑沢剤やコーティング剤として使用されます .
製造方法
合成経路と反応条件
ベヘニルグリセリルは、ベヘン酸とグリセロールのエステル化によって合成されます。 このプロセスには、以下の手順が含まれます :
ベヘン酸とグリセロールの添加: ベヘン酸とグリセロールを反応器に添加し、十分に撹拌します。
脱水とエステル化: 混合物を直接加熱して、脱水とエステル化反応を誘発します。この手順では触媒は必要なく、プロセスがシンプルで環境にやさしくなります。
脱色: 活性炭を添加して脱色し、混合物を熱いうちに濾過します。
結晶化: 精製水を添加し、混合物を冷却して結晶化させます。
遠心分離と乾燥: 結晶化した生成物を遠心分離し、乾燥させて粉砕して、ベヘニルグリセリルを得ます。
工業生産方法
ベヘニルグリセリルの工業生産は、同様の手順に従いますが、より大規模に行われます。 このプロセスは、廃棄物を最小限に抑え、収率を最大限に引き出すように設計されており、大規模製造に適しています .
科学的研究の応用
Glyceryl behenate has numerous applications in scientific research :
Pharmaceuticals: Used as a lipidic coating excipient and in the preparation of sustained-release tablets. It is also employed in the encapsulation of various drugs, such as retinoids and aceclofenac, to improve their stability and bioavailability.
Cosmetics: Acts as a non-comedogenic ingredient, enhancing the texture and spreadability of skincare products. It is also used in the formulation of solid lipid nanoparticles and nanostructured lipid carriers.
Food Industry: Utilized as an emulsifier and stabilizer in various food products.
作用機序
ベヘニルグリセリルは、主にその物理的特性を通じて作用を発揮します :
軟化剤と滑沢剤: 皮膚または錠剤表面に保護バリアを形成し、摩擦を減らし、質感を向上させます。
制御放出: 製剤では、マトリックス形成剤として機能し、時間とともに有効成分の放出を制御します。
カプセル封入: 有効成分をカプセル封入し、分解から保護し、生物学的利用能を向上させます。
類似化合物の比較
ベヘニルグリセリルは、パルミトステアリン酸グリセリルやセチルアルコールなどの他の類似化合物と比較されることがよくあります :
パルミトステアリン酸グリセリル: 脂質賦形剤としての用途が似ていますが、融点と安定性が異なります。
セチルアルコール: 化粧品で軟化剤や増粘剤として使用されますが、ベヘニルグリセリルのようなカプセル封入特性はありません。
結論
ベヘニルグリセリルは、製薬、化粧品、食品業界で幅広い用途を持つ汎用性の高い化合物です。非コメドジェニック性や安定な脂質ナノ粒子を形成する能力などのユニークな特性により、様々な製剤において貴重な成分となっています。
準備方法
Synthetic Routes and Reaction Conditions
Glyceryl behenate is synthesized through the esterification of behenic acid with glycerol. The process involves the following steps :
Addition of Behenic Acid and Glycerol: Behenic acid and glycerol are added to a reactor and thoroughly stirred.
Dehydration and Esterification: The mixture is directly heated to induce a dehydration and esterification reaction. This step does not require a catalyst, making the process simpler and more environmentally friendly.
Decolorization: Activated carbon is added for decolorization, and the mixture is filtered while hot.
Crystallization: Purified water is added, and the mixture is cooled to allow crystallization.
Centrifugation and Drying: The crystallized product is centrifuged, dried, and crushed to obtain glyceryl behenate.
Industrial Production Methods
The industrial production of glyceryl behenate follows similar steps but on a larger scale. The process is designed to minimize waste and maximize yield, making it suitable for large-scale manufacturing .
化学反応の分析
反応の種類
ベヘニルグリセリルは、次のような様々な化学反応を起こします。
加水分解: ベヘニルグリセリル中のエステル結合は、グリセロールとベヘン酸を生成するために加水分解することができます。
酸化: 特定の条件下では、ベヘニルグリセリルは酸化を起こし、過酸化物などの酸化生成物を生成する可能性があります。
還元: 還元反応は、ベヘニルグリセリルを対応するアルコールに変換することができます。
一般的な試薬と条件
加水分解: 通常、塩酸や水酸化ナトリウムなどの酸性または塩基性条件を使用して行われます。
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。
生成される主要な生成物
加水分解: グリセロールとベヘン酸。
酸化: 過酸化物などの酸化生成物。
還元: 対応するアルコール。
科学研究の応用
ベヘニルグリセリルは、科学研究において数多くの用途があります :
製薬: 脂質コーティング賦形剤として、および徐放性錠剤の調製に使用されます。レチノイドやアセクロフェナクなどの様々な薬物のカプセル封入にも使用され、それらの安定性と生物学的利用能を向上させています。
化粧品: 非コメドジェニック成分として機能し、スキンケア製品の質感と伸びを向上させます。固体脂質ナノ粒子とナノ構造脂質キャリアの製剤にも使用されています。
食品業界: 様々な食品製品の乳化剤や安定剤として使用されています。
類似化合物との比較
Glyceryl behenate is often compared with other similar compounds, such as glyceryl palmitostearate and cetyl alcohol :
Glyceryl Palmitostearate: Similar in its use as a lipidic excipient but has different melting properties and stability.
Cetyl Alcohol: Used as an emollient and thickening agent in cosmetics, but lacks the encapsulation properties of glyceryl behenate.
Conclusion
Glyceryl behenate is a versatile compound with wide-ranging applications in pharmaceuticals, cosmetics, and the food industry. Its unique properties, such as non-comedogenicity and ability to form stable lipid nanoparticles, make it a valuable ingredient in various formulations.
特性
IUPAC Name |
2,3-dihydroxypropyl docosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h24,26-27H,2-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMWKBLSFKFYGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701015809 | |
| Record name | 1-Monobehenoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30233-64-8, 77538-19-3, 6916-74-1 | |
| Record name | Glyceryl monobehenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030233648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl behenate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077538193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Docosanoic acid, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Monobehenoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Docosanoic acid, ester with 1,2,3-propanetriol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Docosanoic acid, monoester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL MONOBEHENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A626UU0W2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glyceryl behenate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032296 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

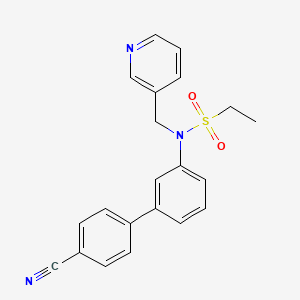
![2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide](/img/structure/B1662623.png)
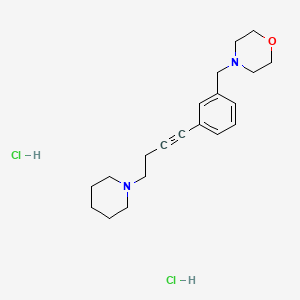



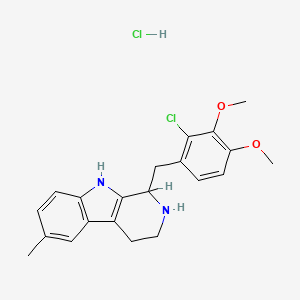
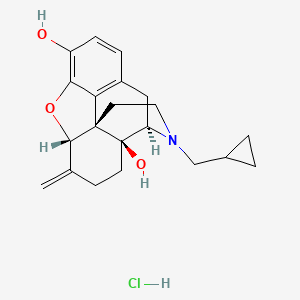
![N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide(MRT-10 )](/img/structure/B1662636.png)
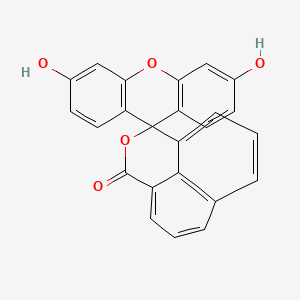
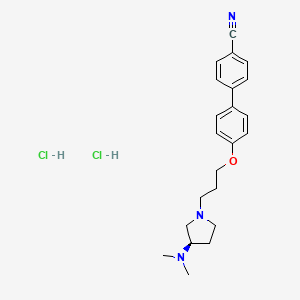
![5-[3-(2-Methoxyphenyl)-1h-Pyrrolo[2,3-B]pyridin-5-Yl]-N,N-Dimethylpyridine-3-Carboxamide](/img/structure/B1662640.png)
![2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1662641.png)
